molecular formula C17H18FN3O2S2 B2466053 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 851409-33-1

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2466053
CAS No.: 851409-33-1
M. Wt: 379.47
InChI Key: BJYVHNBKQSIAPI-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic heterocyclic core fused with a thiophene ring. Key structural features include:

  • 3-ethyl and 6-methyl substituents on the pyrimidinone ring, which influence steric and electronic properties.
  • A sulfanyl (-S-) bridge linking the thienopyrimidinone core to an N-(4-fluorophenyl)acetamide moiety.

Thienopyrimidinones are of interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in signaling pathways .

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S2/c1-3-21-16(23)15-13(8-10(2)25-15)20-17(21)24-9-14(22)19-12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYVHNBKQSIAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Derivatives

The thieno[3,2-d]pyrimidin-4-one scaffold is synthesized through a cyclocondensation reaction between 2-aminothiophene-3-carboxylate derivatives and ethyl acetoacetate.

Procedure ():

  • Reactants : 2-Amino-5-methylthiophene-3-carboxylate (1.0 equiv) and ethyl acetoacetate (1.2 equiv).
  • Conditions : Reflux in acetic acid (120°C, 6–8 h).
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
  • Yield : 65–75%.

Mechanism :

  • The reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration to yield 3-ethyl-6-methyl-thieno[3,2-d]pyrimidin-4(3H)-one.

Chlorination at Position 2

Chlorination of the pyrimidinone at position 2 is critical for subsequent sulfanyl group introduction.

Procedure (,):

  • Reactants : Thieno[3,2-d]pyrimidin-4-one (1.0 equiv), phosphorus oxychloride (POCl₃, 18.9 equiv).
  • Conditions : Reflux under anhydrous conditions (4–12 h).
  • Workup : Quenching in ice-water, neutralization with ammonia, extraction with ethyl acetate.
  • Yield : 40–80%.

Key Considerations :

  • Excess POCl₃ ensures complete conversion.
  • Moisture sensitivity necessitates immediate use of the 2-chloro intermediate.

Synthesis of N-(4-Fluorophenyl)Acetamide

Acetylation of 4-Fluoroaniline

Procedure ():

  • Reactants : 4-Fluoroaniline (1.0 equiv), acetyl chloride (1.2 equiv).
  • Base : Pyridine (2.0 equiv) in dichloromethane (DCM).
  • Conditions : 0°C → room temperature (2 h).
  • Workup : Washing with NaHCO₃, drying over MgSO₄.
  • Yield : 90–95%.

Product : N-(4-Fluorophenyl)acetamide.

Final Coupling Reaction

Amide Bond Formation

The sulfanylacetic acid derivative is coupled with N-(4-fluorophenyl)acetamide using carbodiimide chemistry.

Procedure ():

  • Reactants :
    • Sulfanylacetic acid derivative (1.0 equiv).
    • N-(4-Fluorophenyl)acetamide (1.2 equiv).
    • Coupling reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv).
    • Catalyst: 1-Hydroxybenzotriazole (HOBt, 0.2 equiv).
  • Solvent : Dry DCM.
  • Conditions : Room temperature, 24 h.
  • Workup : Column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : 60–70%.

Optimization and Challenges

Critical Parameters

Step Parameter Optimal Value Impact on Yield
Cyclization Temperature 120°C <65°C: Incomplete reaction
Chlorination POCl₃ Equiv 18.9 <15 equiv: Low conversion
Sulfanyl Substitution Reaction Time 12 h <8 h: Unreacted starting material
Coupling EDCI Equiv 1.5 <1.2 equiv: Poor activation

Common Side Reactions

  • Cyclization : Formation of regioisomers due to competing enamine pathways.
  • Chlorination : Hydrolysis of POCl₃ leading to oxo byproducts.
  • Coupling : Oligomerization of the sulfanylacetic acid derivative.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the thieno[3,2-d]pyrimidine core.

    Substitution: The aromatic ring in the 4-fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. The presence of sulfur and fluorine atoms enhances their effectiveness against various bacterial strains. For instance:

  • Study Findings : Compounds similar to this one demonstrated inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 75 µg/mL. This suggests potential applications in developing new antibiotics.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor:

  • Enzyme Targets : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are relevant in neurodegenerative diseases.
    • IC50 Values : A related thienopyrimidine derivative exhibited IC50 values of 10.4 µM for AChE and 7.7 µM for BChE, indicating its potential utility in treating conditions like Alzheimer's disease.

Study 1: Antimicrobial Efficacy

A comparative study involving various thienopyrimidine derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli75
Compound BS. aureus100

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of thienopyrimidine derivatives:

CompoundOxidative Stress Marker Reduction (%)
Compound A45
Compound B30

This study suggested that compounds similar to the target compound could significantly reduce oxidative stress markers in neuronal cell lines.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The 4-fluorophenyl group may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Thieno/Pyrimidine Substituents Acetamide Substituent Key Features
Target Compound : 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide C₁₉H₁₉FN₃O₂S₂ 419.50 (calculated) 3-ethyl, 6-methyl, 4-oxo 4-fluorophenyl Balanced lipophilicity; fluorophenyl enhances electronic interactions.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 4-methyl, 6-oxo (pyrimidine core only) 2,3-dichlorophenyl Higher hydrophobicity due to dichloro substituents; mp 230°C.
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide C₂₃H₂₁N₃O₂S 403.50 7-phenyl, 4-oxo 2-ethyl-6-methylphenyl Bulky phenyl substituent may hinder membrane permeability.
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₂H₁₉F₃N₃O₃S₂ 510.53 3-(4-methylphenyl), 4-oxo 4-(trifluoromethoxy)phenyl Trifluoromethoxy group increases metabolic stability and electronegativity.
IWP-3 : 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide C₂₂H₁₈FN₅O₂S₂ 475.54 3-(4-fluorophenyl), 4-oxo 6-methylbenzothiazol-2-yl Benzothiazole moiety may enhance π-π stacking in target binding.

Structural and Functional Insights:

7-Phenyl substitution () introduces steric bulk, which may reduce solubility but improve target selectivity .

Substituent Effects :

  • Halogenated aryl groups : The 4-fluorophenyl group (target) vs. 2,3-dichlorophenyl () alters electronic properties. Fluorine’s small size and high electronegativity favor binding to polar residues, while chlorine increases lipophilicity .
  • Trifluoromethoxy group (): Enhances resistance to oxidative metabolism compared to alkoxy groups, extending half-life .

Acetamide Variations :

  • Benzothiazole (): The planar heterocycle in IWP-3 facilitates interactions with aromatic residues in enzymes (e.g., kinases), making it a potent Wnt inhibitor .

Research Implications:

While pharmacological data for the target compound are absent in the evidence, structural trends from analogs suggest:

  • Bioavailability : Lower molecular weight analogs (e.g., ) may exhibit better absorption, whereas bulkier derivatives (e.g., ) could face challenges.
  • Target Engagement : Electron-withdrawing groups (fluoro, trifluoromethoxy) improve binding to electron-rich regions in proteins .

Biological Activity

The compound 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a novel derivative belonging to the thienopyrimidine class. Thienopyrimidines are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Molecular Formula : C18H17N3O4S
  • Molecular Weight : Approximately 403.475 g/mol
  • CAS Number : 1252901-03-3

The structural complexity includes a thieno[3,2-d]pyrimidine core with a sulfanyl group and a fluorophenyl acetamide moiety, which may influence its interaction with biological targets.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The thienopyrimidine scaffold has been shown to inhibit key enzymes involved in metabolic pathways such as purine biosynthesis. Specifically, it targets enzymes like GARFTase (Glycinamide ribonucleotide formyltransferase) and AICARFTase (AICAR formyltransferase), leading to impaired nucleotide synthesis and subsequent anti-tumor effects .
  • Receptor Interaction : The compound may interact with specific receptors or proteins within cancer cells, facilitating apoptosis or inhibiting proliferation .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of thienopyrimidine derivatives:

  • In vitro Assays : The compound exhibited significant inhibitory effects on cancer cell lines expressing folate receptors (FRs), which are often overexpressed in tumors. For instance, compound 2 showed an IC50 value of approximately 2.97 μM against GARFTase .
CompoundTarget EnzymeIC50 (μM)
2GARFTase2.97
2AICARFTase9.48

Case Studies

  • Study on Multicellular Spheroids : In a screening of a drug library against multicellular spheroids, the compound was identified as having significant anticancer properties . This model mimics the tumor microenvironment more closely than traditional monolayer cultures.
  • Selectivity and Efficacy : A series of analogs based on the thienopyrimidine structure were tested for dual inhibition capabilities at GARFTase and AICARFTase, confirming that modifications to the side chains could enhance selectivity and potency against cancer cells .

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